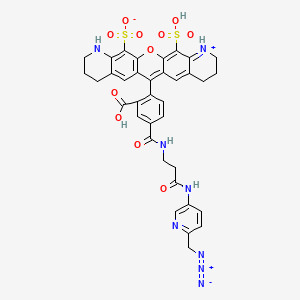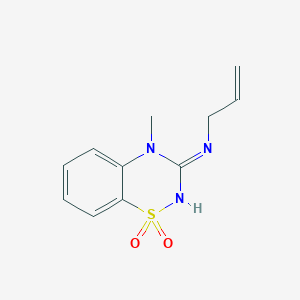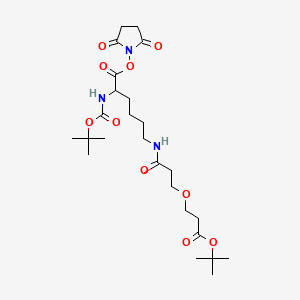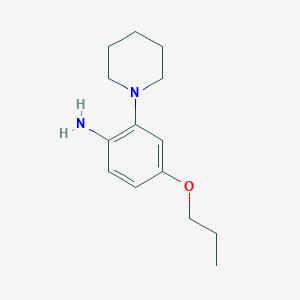
Rhodamine Picolyl Azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodamine Picolyl Azide is a fluorescent compound that combines the properties of rhodamine dyes with a picolyl azide moiety. This compound is particularly useful in bioorthogonal chemistry, where it is employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The picolyl moiety enhances the efficiency of these reactions by chelating copper ions, thereby reducing the amount of copper catalyst required .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Rhodamine Picolyl Azide typically involves the following steps:
Preparation of Rhodamine Derivative: The rhodamine core is synthesized through a series of reactions involving phthalic anhydride and resorcinol.
Introduction of Picolyl Azide Moiety: The picolyl azide group is introduced via a nucleophilic substitution reaction. This involves the reaction of a picolyl halide with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity. The process may involve automated synthesis and purification systems to ensure consistency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Rhodamine Picolyl Azide primarily undergoes bioorthogonal reactions, specifically the CuAAC reaction. This reaction is highly selective and efficient, making it ideal for labeling biomolecules in complex biological environments.
Common Reagents and Conditions:
Reagents: Copper(I) sulfate, sodium ascorbate, and alkyne-functionalized molecules.
Conditions: The reaction is typically carried out in aqueous or mixed aqueous-organic solvents at room temperature.
Major Products: The primary product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which retains the fluorescent properties of the rhodamine moiety .
Wissenschaftliche Forschungsanwendungen
Rhodamine Picolyl Azide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in live-cell imaging and protein labeling due to its fluorescent properties.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in cancer research.
Industry: Applied in the creation of fluorescent probes and sensors for various analytical applications
Eigenschaften
Molekularformel |
C36H32N8O11S2 |
|---|---|
Molekulargewicht |
816.8 g/mol |
IUPAC-Name |
13-[4-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]carbamoyl]-2-carboxyphenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate |
InChI |
InChI=1S/C36H32N8O11S2/c37-44-42-17-21-6-7-22(16-41-21)43-27(45)9-12-40-35(46)20-5-8-23(24(15-20)36(47)48)28-25-13-18-3-1-10-38-29(18)33(56(49,50)51)31(25)55-32-26(28)14-19-4-2-11-39-30(19)34(32)57(52,53)54/h5-8,13-16,38H,1-4,9-12,17H2,(H,40,46)(H,43,45)(H,47,48)(H,49,50,51)(H,52,53,54) |
InChI-Schlüssel |
DNUOMFAAENARLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC3=C(C(=C2NC1)S(=O)(=O)[O-])OC4=C(C5=[NH+]CCCC5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCC(=O)NC7=CN=C(C=C7)CN=[N+]=[N-])C(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13717012.png)



![N3-(7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-chloronicotinamide](/img/structure/B13717051.png)
![4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, hydrochloride, (3aR,4S,7R,7aS)-rel-](/img/structure/B13717059.png)





